Cas no 1286768-72-6 ((3S)-3-methylthiomorpholine)

(3S)-3-methylthiomorpholine 化学的及び物理的性質
名前と識別子
-
- EN300-6493249
- (3S)-3-methylthiomorpholine
- SCHEMBL16455024
- AT10757
- (S)-3-METHYL-THIOMORPHOLINE
- 1286768-72-6
-
- インチ: 1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1
- InChIKey: KZZPRWYOUNLBQK-YFKPBYRVSA-N
- ほほえんだ: S1CCN[C@@H](C)C1
計算された属性
- せいみつぶんしりょう: 117.06122053g/mol
- どういたいしつりょう: 117.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 56
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 37.3Ų
(3S)-3-methylthiomorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493249-0.25g |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 0.25g |
$672.0 | 2023-05-29 | |
1PlusChem | 1P028NM4-1g |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 1g |
$1740.00 | 2023-12-25 | |
1PlusChem | 1P028NM4-2.5g |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 2.5g |
$3350.00 | 2023-12-25 | |
Enamine | EN300-6493249-0.1g |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 0.1g |
$470.0 | 2023-05-29 | |
Enamine | EN300-6493249-0.05g |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 0.05g |
$315.0 | 2023-05-29 | |
Enamine | EN300-6493249-2.5g |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 2.5g |
$2660.0 | 2023-05-29 | |
1PlusChem | 1P028NM4-500mg |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 500mg |
$1370.00 | 2023-12-25 | |
1PlusChem | 1P028NM4-100mg |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 100mg |
$643.00 | 2023-12-25 | |
Aaron | AR028NUG-100mg |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 100mg |
$672.00 | 2025-02-16 | |
Aaron | AR028NUG-500mg |
(3S)-3-methylthiomorpholine |
1286768-72-6 | 95% | 500mg |
$1480.00 | 2025-02-16 |
(3S)-3-methylthiomorpholine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
(3S)-3-methylthiomorpholineに関する追加情報
Comprehensive Overview of (3S)-3-methylthiomorpholine (CAS No. 1286768-72-6): Properties, Applications, and Industry Insights
(3S)-3-methylthiomorpholine (CAS No. 1286768-72-6) is a chiral thiomorpholine derivative gaining attention in pharmaceutical and chemical research due to its unique structural features. As a sulfur-containing heterocycle, this compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. The stereochemistry at the 3-position (3S configuration) makes it valuable for asymmetric synthesis and drug discovery programs targeting enantioselective interactions.
The growing demand for chiral auxiliaries and pharmaceutical intermediates has propelled interest in thiomorpholine derivatives like (3S)-3-methylthiomorpholine. Recent literature highlights its utility in constructing kinase inhibitors and GPCR-targeting compounds, aligning with current trends in precision medicine. Researchers particularly value its balanced lipophilicity and hydrogen-bonding capacity, which contribute to improved drug-like properties in lead optimization stages.
From a synthetic chemistry perspective, 1286768-72-6 offers distinct advantages in ring-forming reactions and transition metal-catalyzed couplings. The thiomorpholine scaffold demonstrates remarkable stability under various reaction conditions while maintaining sufficient reactivity for further functionalization. This dual characteristic makes it attractive for parallel synthesis approaches commonly employed in modern high-throughput screening platforms.
Analytical characterization of (3S)-3-methylthiomorpholine typically involves chiral HPLC for enantiopurity determination and LC-MS for identity confirmation. The compound's physicochemical properties—including pKa, logP, and solubility profile—have been extensively studied to support its formulation in drug development. These parameters are crucial for researchers investigating structure-activity relationships (SAR) in medicinal chemistry projects.
In the context of green chemistry initiatives, synthetic routes to 1286768-72-6 have evolved to incorporate catalytic asymmetric synthesis and atom-economical processes. Recent patents disclose improved methods for preparing enantiomerically pure material with reduced environmental impact, addressing industry demands for sustainable manufacturing practices. Such advancements align with the pharmaceutical sector's focus on Process Chemistry Intensification (PCI).
The commercial availability of (3S)-3-methylthiomorpholine has expanded significantly, with suppliers offering various packaging scales from milligram quantities to bulk kilograms. Quality control specifications typically emphasize ≥98% chemical purity and ≥99% enantiomeric excess, meeting the stringent requirements of preclinical research. Storage recommendations generally suggest inert atmosphere protection at controlled temperatures to maintain stability.
Emerging applications for this compound include its use in proteolysis-targeting chimeras (PROTACs) and molecular glues—two cutting-edge modalities in drug discovery. The thiomorpholine core's ability to modulate protein-protein interactions makes it particularly suitable for these approaches. Several published studies demonstrate its incorporation into E3 ligase binders for targeted protein degradation strategies.
Safety assessments of 1286768-72-6 indicate standard handling precautions for laboratory chemicals. Material Safety Data Sheets (MSDS) recommend using personal protective equipment (PPE) including gloves and safety glasses during manipulation. The compound shows typical stability under recommended storage conditions, with no special disposal requirements beyond those for organic compounds.
From an intellectual property perspective, (3S)-3-methylthiomorpholine appears in multiple patent families covering small molecule therapeutics and diagnostic agents. Its structural motif frequently occurs in claims for central nervous system (CNS) drugs and anti-infective agents, reflecting broad therapeutic potential. Freedom-to-operate analyses should consider these patent landscapes when developing new chemical entities containing this scaffold.
Looking forward, the demand for enantiopure building blocks like (3S)-3-methylthiomorpholine is expected to grow alongside advances in fragment-based drug design and DNA-encoded library technologies. The compound's combination of synthetic accessibility and three-dimensional complexity positions it well for continued use in hit-to-lead optimization campaigns across therapeutic areas.
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